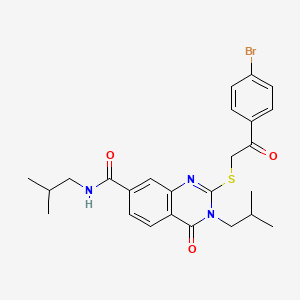![molecular formula C12H10F2N2O2 B2930952 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid CAS No. 2248295-88-5](/img/structure/B2930952.png)
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid, also known as DB844, is a novel chemical compound that has been recently synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes in protozoan parasites, leading to their death. In cancer cells, this compound induces apoptosis by activating the caspase cascade. This compound has also been shown to inhibit the activity of certain pro-inflammatory and pro-angiogenic factors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent activity against protozoan parasites, leading to their death. In cancer cells, this compound induces apoptosis, leading to cell death. This compound has also been shown to inhibit the activity of certain pro-inflammatory and pro-angiogenic factors, leading to reduced inflammation and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has several advantages for lab experiments. It exhibits potent activity against protozoan parasites and cancer cells, making it a potential candidate for drug development. This compound also exhibits anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory and angiogenic diseases. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential is yet to be explored. Additionally, its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid. One potential direction is to explore its potential applications in drug development for the treatment of protozoan infections and cancer. Another potential direction is to study its anti-inflammatory and anti-angiogenic properties for the treatment of various inflammatory and angiogenic diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid involves a series of chemical reactions starting from commercially available starting materials. The synthesis method includes the reaction of 2-methylimidazole with 2,2-difluoroacetaldehyde to form 5-(difluoromethyl)-2-methylimidazole. The resulting intermediate is then reacted with 4-bromobenzoic acid to form this compound. The purity of the synthesized compound is verified using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has been studied for its potential applications in scientific research. It has been shown to exhibit potent activity against various protozoan parasites, including Leishmania, Trypanosoma, and Plasmodium. This compound has also been studied for its potential applications in cancer research, where it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its anti-inflammatory and anti-angiogenic properties.
Propiedades
IUPAC Name |
4-[5-(difluoromethyl)-2-methylimidazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-15-6-10(11(13)14)16(7)9-4-2-8(3-5-9)12(17)18/h2-6,11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEFFFVCDDRSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=C(C=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)
![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B2930871.png)

![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)
![(E)-N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2930876.png)
![1-(Azetidin-1-yl)-2-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2930877.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2930881.png)
![(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2930886.png)
![[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid](/img/structure/B2930887.png)
![N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2930888.png)

